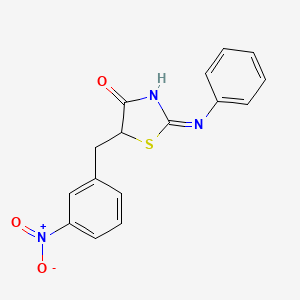
(2E)-5-(3-ニトロベンジル)-2-(フェニルイミノ)-1,3-チアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a thiazolidinone ring, a nitrobenzyl group, and a phenylimino group, which contribute to its unique chemical and biological characteristics.
科学的研究の応用
Chemistry
In chemistry, (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various studies for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacteria and cancer cell lines, making it a potential candidate for drug development.
Medicine
In medicine, (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is being investigated for its therapeutic potential. Its ability to modulate biological pathways and target specific enzymes makes it a valuable compound for developing new treatments.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde, phenyl isothiocyanate, and a suitable amine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenylimino group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted thiazolidinone derivatives.
作用機序
The mechanism of action of (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the phenylimino group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- (2E)-5-(2-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E)-5-(4-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- (2E)-5-(3-nitrobenzyl)-2-(methylimino)-1,3-thiazolidin-4-one
Uniqueness
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the specific positioning of the nitro group on the benzyl ring and the presence of the phenylimino group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-[(3-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)23-16(18-15)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGAWNYNWPBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














